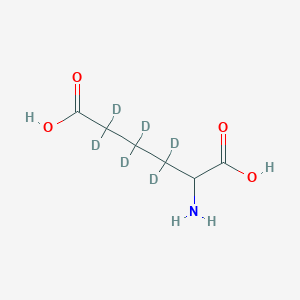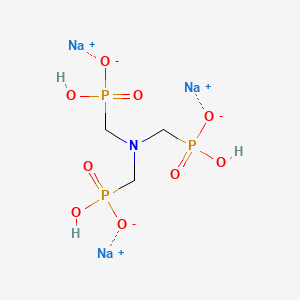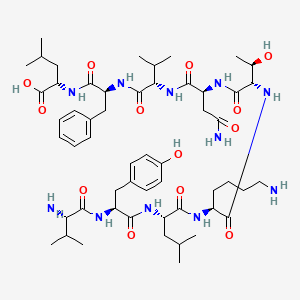
rac a-Aminoadipic Acid-d6 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoadipic acid-d6 is a deuterated form of aminoadipic acid, where six hydrogen atoms are replaced by deuterium. This compound is an intermediate in the metabolism of lysine and glycopurine. It is primarily used as a stable isotope-labeled compound in scientific research to trace and quantify biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminoadipic acid-d6 can be synthesized through the deuteration of aminoadipic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of aminoadipic acid-d6 involves large-scale deuteration processes. These processes are optimized for high yield and purity. The deuterated compound is then purified using techniques such as crystallization and chromatography to ensure the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Aminoadipic acid-d6 undergoes various chemical reactions, including:
Oxidation: Aminoadipic acid-d6 can be oxidized to form α-ketoadipic acid.
Reduction: It can be reduced to form piperidonecarboxylic acid.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: α-Ketoadipic acid
Reduction: Piperidonecarboxylic acid
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Aminoadipic acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lysine and glycopurine metabolism.
Biology: Employed in studies involving the metabolism of amino acids and the role of aminoadipic acid in cellular processes.
Medicine: Investigated for its potential role as a biomarker for diabetes risk and its effects on retinal health.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications .
Wirkmechanismus
Aminoadipic acid-d6 exerts its effects by participating in the metabolic pathways of lysine and glycopurine. It acts as an intermediate in these pathways, facilitating the conversion of lysine to α-ketoadipic acid and eventually to acetoacetate. The deuterium labeling allows for precise tracking and quantification of these metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoadipic acid: The non-deuterated form of aminoadipic acid.
α-Ketoadipic acid: An oxidation product of aminoadipic acid.
Piperidonecarboxylic acid: A reduction product of aminoadipic acid.
Uniqueness
Aminoadipic acid-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification of metabolic processes is essential .
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
5-amino-2,2,3,3,4,4-hexadeuteriohexanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2 |
InChI-Schlüssel |
OYIFNHCXNCRBQI-NMFSSPJFSA-N |
Isomerische SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C(=O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)





![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)






